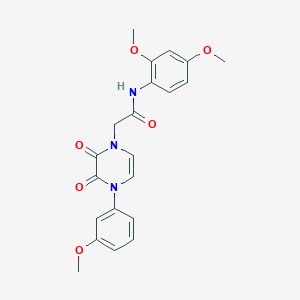

N-(2,4-dimethoxyphenyl)-2-(4-(3-methoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide

Description

Properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-2-[4-(3-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O6/c1-28-15-6-4-5-14(11-15)24-10-9-23(20(26)21(24)27)13-19(25)22-17-8-7-16(29-2)12-18(17)30-3/h4-12H,13H2,1-3H3,(H,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAUGXEBKPFWAGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC(=CC=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,4-Dimethoxyphenyl)-2-(4-(3-methoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

- Chemical Formula : C27H27N3O5S2

- Molecular Weight : 537.7 g/mol

- CAS Number : 477330-27-1

- Molecular Structure : The compound features a complex structure with multiple functional groups that may contribute to its biological activity.

Research indicates that compounds similar to this compound may act through various mechanisms:

- Inhibition of Enzymes : Aldose reductase inhibitors (ARIs) are known to play a role in managing diabetic complications by reducing the accumulation of sorbitol and fructose in cells .

- Antioxidant Activity : Compounds with similar structures have exhibited antioxidant properties, potentially mitigating oxidative stress in biological systems .

Antidiabetic Effects

Several studies have highlighted the potential of related compounds as aldose reductase inhibitors. For instance, certain derivatives have shown promising results in reducing hyperglycemia-induced complications by inhibiting the enzyme responsible for converting glucose into sorbitol:

- Study Findings :

Anticancer Potential

Some derivatives of this compound have been evaluated for their anticancer properties:

- Mechanism : These compounds may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.

- Case Studies :

Neuroprotective Effects

Emerging research suggests that compounds with similar structures might offer neuroprotective benefits:

- Research Insights :

Data Summary

| Property | Value |

|---|---|

| Chemical Formula | C27H27N3O5S2 |

| Molecular Weight | 537.7 g/mol |

| CAS Number | 477330-27-1 |

| Biological Activities | Aldose reductase inhibition, anticancer activity, neuroprotection |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related analogs:

Key Observations :

Substituent Effects :

- Methoxy vs. Halogens : Methoxy groups (e.g., in the target compound and analog) improve solubility but may reduce target affinity compared to electronegative halogens (Cl, F) .

- Fluorine Substitution : The 4-fluorophenyl analog () likely exhibits higher metabolic stability and altered pharmacokinetics due to fluorine’s hydrophobic and electronegative properties .

Quinazoline-dione (): Larger aromatic system may enhance π-π stacking interactions, contributing to anticonvulsant effects . Thiazole (): Sulfur-containing heterocycle likely enhances antimicrobial activity via interactions with bacterial enzymes .

Biological Activity Trends :

- Chlorinated analogs (e.g., ) show stronger hydrophobic interactions, favoring membrane penetration and target binding but at the cost of solubility.

- Pyridine- or thiazole-containing compounds () may exhibit improved CNS or antimicrobial activity due to heterocyclic pharmacophores .

Research Findings and Implications

- Structural-Activity Relationships (SAR): The position of methoxy groups (2,4- vs. Replacement of methoxy with fluorine () or chlorine () shifts the balance between solubility and target affinity, suggesting tunability for specific applications.

Limitations :

- Direct biological data for the target compound are absent in the provided evidence; inferences are drawn from structural analogs.

- Further studies are needed to evaluate pharmacokinetics (e.g., metabolic stability, BBB penetration) and specific target interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.